N-Boc-3-cyclopentylamino-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

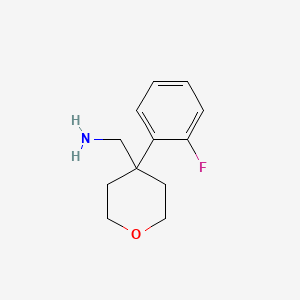

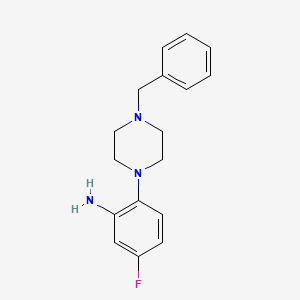

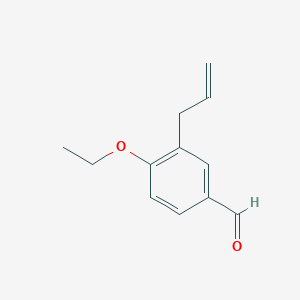

N-Boc-3-cyclopentylamino-propionic acid, also known as N-tert-butoxycarbonyl-3-cyclopentylamino-propionic acid, is a synthetic organic compound used in various scientific research applications. It is a cyclic amide with a molecular formula of C11H19NO4 and a molecular weight of 227.27 g/mol. The compound is an intermediate in the synthesis of several important drugs, including the anti-inflammatory drug celecoxib, the anticonvulsant pregabalin, and the anticoagulant warfarin. This compound is also used in the synthesis of a variety of other compounds, such as peptides, peptidomimetics, and small molecules.

Applications De Recherche Scientifique

N-Boc Protection and Peptide Synthesis

N-Boc-3-cyclopentylamino-propionic acid is widely used in the synthesis and protection of amino acids and peptides. The N-Boc group serves as a protective group for amines, allowing for selective reactions to occur elsewhere in the molecule without affecting the amine functionality. This characteristic is particularly useful in peptide synthesis, where the N-Boc group can protect the amine group of one amino acid while the carboxyl group reacts with the amine group of another amino acid, facilitating the formation of peptide bonds.

N-Boc Protection Efficiency : The N-Boc group is favored due to its stability and resistance to racemization during peptide synthesis. It can be cleaved under mild conditions, making it an ideal protecting group for sensitive amino acids and peptides (Heydari et al., 2007).

Synthesis of Modified Peptides : N-Boc-protected amino acids are used as intermediates for synthesizing modified peptides and biologically active heterocyclic derivatives, demonstrating the versatility of the N-Boc group in enabling the synthesis of complex molecules (Baburaj & Thambidurai, 2012).

Catalytic Applications

In addition to its use in peptide synthesis, this compound and related compounds have been explored for their catalytic applications:

Photocatalysis : Some studies focus on the modification and application of materials for photocatalytic purposes, indicating the broader applicability of N-Boc related chemistry in fields such as environmental science and material engineering (Ni et al., 2016).

Sensing Applications : Boronic acids, related to the chemistry of compounds like this compound, are utilized in various sensing applications due to their ability to interact with diols and strong Lewis bases. This interaction has led to the development of sensors for detecting carbohydrates and other biologically active substances (Lacina, Skládal, & James, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWOCVWWQJRBKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590453 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917202-01-8 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)